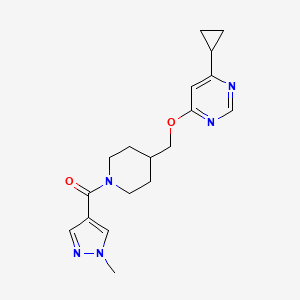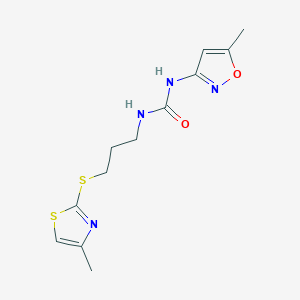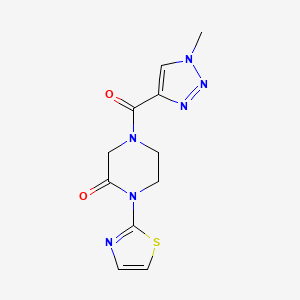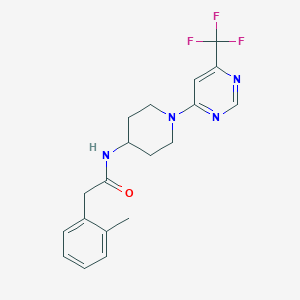
(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a pyrazole ring . These types of structures are often found in pharmaceutical compounds due to their versatile chemical properties and potential for biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrazole rings are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair or boat conformation . The presence of the methoxy and carbonyl groups could also influence the overall structure and properties of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. For instance, the pyrimidine ring might undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions. The piperidine ring could potentially undergo reactions at the nitrogen atom, such as protonation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, melting point, and stability. The compound’s polarity and ability to form hydrogen bonds could also influence its properties .Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
The compound has been investigated for its potential in biological applications, particularly in the field of medicine. Studies have focused on its anticancer and antimicrobial properties. For instance, certain derivatives have been synthesized and assessed for their anticancer activity against a range of cancer cell lines. Results have indicated that some derivatives demonstrate high potency, indicating the potential therapeutic application of the compound in cancer treatment. Furthermore, these compounds have shown promising results in in vitro antibacterial and antifungal activities, suggesting their use as antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Synthesis and Molecular Docking Studies
The synthesis of various derivatives of the compound has been a focus area, aiming to explore their potential biological activities. These derivatives have been characterized using techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Molecular docking studies have also been carried out to understand the interaction of these compounds with biological targets, providing insights into their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Structural Analysis and Bioactivity
The compound and its derivatives have been subjected to structural analysis, including X-ray diffraction studies, to ascertain their precise molecular structure. This structural information is crucial for understanding the bioactivity of the compounds. Some of the synthesized compounds have been evaluated for their anticancer properties, contributing to the pool of potential anticancer agents. Additionally, the molecular structure of these compounds is stabilized by specific interactions, which might play a role in their biological activity (Gouhar & Raafat, 2015).
Safety and Hazards
Orientations Futures
The future research directions for this compound could be vast, given the diverse biological activities of compounds containing pyrimidine, piperidine, or pyrazole rings . Potential areas of study might include exploring its potential uses as a pharmaceutical compound, investigating its mechanism of action, and optimizing its synthesis.
Propriétés
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-10-15(9-21-22)18(24)23-6-4-13(5-7-23)11-25-17-8-16(14-2-3-14)19-12-20-17/h8-10,12-14H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKSMZKTKQBEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2817759.png)
![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2817760.png)
![4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817761.png)

![4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2817767.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2817768.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2817770.png)


![4-tert-butyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817774.png)
![N-cyclohexyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2817776.png)
![2-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-phenylethanol](/img/structure/B2817778.png)
![4-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2817781.png)
